molecular formula C17H17ClN4OS B279302 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

Número de catálogo B279302
Peso molecular: 360.9 g/mol
Clave InChI: POTYOLNEWPBBNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mecanismo De Acción

BTK is a cytoplasmic tyrosine kinase that is activated upon binding to the BCR complex. Upon activation, BTK phosphorylates downstream signaling molecules, leading to the activation of several pathways that promote cell survival and proliferation. 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects
3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to induce apoptosis in B cells by blocking BCR signaling. In addition, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to inhibit the proliferation of B cells and reduce the production of cytokines that promote B-cell survival. 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has also been shown to enhance the activity of other chemotherapeutic agents, such as rituximab, in preclinical models of B-cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is its specificity for BTK, which reduces the risk of off-target effects. In addition, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes.

Direcciones Futuras

Several clinical trials are currently underway to evaluate the safety and efficacy of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in patients with B-cell malignancies. In addition, future studies may investigate the use of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in combination with other chemotherapeutic agents, as well as the potential for 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol to target other kinases in the BCR signaling pathway. Finally, future studies may investigate the use of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol in other types of cancers that are dependent on BTK signaling, such as multiple myeloma.

Métodos De Síntesis

The synthesis of 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol involves several steps, starting with the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. The sulfide is then reacted with 4-aminopyridine to form the corresponding pyridinyl thioether. The thioether is then reacted with 1,2,4-triazole-3-carboxaldehyde to form the triazole intermediate, which is subsequently reacted with 1-propanol to form the final product, 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol.

Aplicaciones Científicas De Investigación

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol inhibits BTK phosphorylation and downstream signaling, leading to the induction of apoptosis in B cells. In vivo studies have demonstrated that 3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol exhibits potent antitumor activity in mouse models of CLL, MCL, and DLBCL.

Propiedades

Nombre del producto

3-[3-[(2-chlorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol

Fórmula molecular

C17H17ClN4OS

Peso molecular

360.9 g/mol

Nombre IUPAC

3-[3-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-yl]propan-1-ol

InChI

InChI=1S/C17H17ClN4OS/c18-15-5-2-1-4-14(15)12-24-17-21-20-16(22(17)10-3-11-23)13-6-8-19-9-7-13/h1-2,4-9,23H,3,10-12H2

Clave InChI

POTYOLNEWPBBNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2CCCO)C3=CC=NC=C3)Cl

SMILES canónico

C1=CC=C(C(=C1)CSC2=NN=C(N2CCCO)C3=CC=NC=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.